molecular formula C9H10N2O2S B5267272 2,2-dimethyl-4-(2-thienyl)-2H-imidazole 1,3-dioxide

2,2-dimethyl-4-(2-thienyl)-2H-imidazole 1,3-dioxide

Cat. No.: B5267272
M. Wt: 210.26 g/mol
InChI Key: YMNAXAQNCGERND-UHFFFAOYSA-N
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Description

2,2-dimethyl-4-(2-thienyl)-2H-imidazole 1,3-dioxide, also known as sulthiame, is a heterocyclic organic compound that belongs to the family of imidazoles. It is a white crystalline powder that is soluble in water. Sulthiame has been used in the treatment of epilepsy, but its mechanism of action is not fully understood. In

Mechanism of Action

The exact mechanism of action of 2,2-dimethyl-4-(2-thienyl)-2H-imidazole 1,3-dioxide is not fully understood. It is believed to act as a GABA receptor agonist, which increases the activity of inhibitory neurotransmitters in the brain. Sulthiame may also modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Sulthiame has been shown to reduce the frequency and severity of seizures in patients with epilepsy. It has also been shown to improve cognitive function in patients with Parkinson's disease and Alzheimer's disease. Sulthiame may have neuroprotective effects, which could make it a potential treatment for other neurological disorders.

Advantages and Limitations for Lab Experiments

Sulthiame has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It has also been extensively studied, which makes it a well-characterized compound. However, 2,2-dimethyl-4-(2-thienyl)-2H-imidazole 1,3-dioxide has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has been shown to have some toxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,2-dimethyl-4-(2-thienyl)-2H-imidazole 1,3-dioxide. One area of research could be to further investigate its mechanism of action. This could involve studying its effects on specific ion channels or neurotransmitter receptors. Another area of research could be to explore its potential use in the treatment of other neurological disorders. Finally, research could be done to develop new derivatives of this compound that have improved efficacy and safety profiles.

Synthesis Methods

Sulthiame can be synthesized by the reaction of 2-amino-2-methylpropan-1-ol with thionyl chloride to form 2-chloro-N,N-dimethylpropan-1-amine. The resulting compound is then reacted with 2-thiophenecarboxaldehyde to form 2,2-dimethyl-4-(2-thienyl)-2H-imidazole 1,3-dioxide.

Scientific Research Applications

Sulthiame has been extensively studied for its anticonvulsant properties. It has been shown to be effective in the treatment of epilepsy, particularly in children. Sulthiame has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

2,2-dimethyl-3-oxido-4-thiophen-2-ylimidazol-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-9(2)10(12)6-7(11(9)13)8-4-3-5-14-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNAXAQNCGERND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(=C[N+]1=O)C2=CC=CS2)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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